molecular formula C31H33N3O6 B12078487 1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12078487
M. Wt: 543.6 g/mol
InChI Key: RVVIWKLSTHKWIL-UHFFFAOYSA-N
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Description

1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxolan ring, a pyrimidine ring, and multiple aromatic groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, including the formation of the oxolan ring and the attachment of the aromatic groups. Common synthetic routes may involve:

    Formation of the oxolan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of aromatic groups: This step may involve nucleophilic substitution reactions where aromatic groups are introduced to the oxolan ring.

    Final assembly: The final step involves the coupling of the oxolan ring with the pyrimidine ring under specific reaction conditions, such as the presence of catalysts and controlled temperature.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aromatic rings, using reagents such as halides or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Properties

Molecular Formula

C31H33N3O6

Molecular Weight

543.6 g/mol

IUPAC Name

1-[4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19,32H2,1-3H3,(H,33,35,36)

InChI Key

RVVIWKLSTHKWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N

Origin of Product

United States

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